Advanced Synthesis Protocols for 1,1,1,3,10,12,12,12-Octachlorododecane
Advanced Synthesis Protocols for 1,1,1,3,10,12,12,12-Octachlorododecane
Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Environmental Analytical Scientists, and Toxicologists.
Executive Summary & Structural Analysis
1,1,1,3,10,12,12,12-Octachlorododecane (C₁₂H₁₈Cl₈, MW 445.9 g/mol , CAS 601523-21-1) is a discrete, single-congener Short-Chain Chlorinated Paraffin (SCCP).[1] Unlike technical CP mixtures produced by the random chlorination of n-alkanes, this molecule possesses a precise, symmetrical structure. It serves as a critical analytical standard for quantifying environmental contamination and validating toxicological models.
Structural Logic: The carbon backbone consists of 12 carbons.[2] The chlorination pattern (1,1,1,3...10,12,12,[1][2][3][4][5]12) reveals its retrosynthetic origin: it is the bis-adduct of carbon tetrachloride (CCl₄) to 1,9-decadiene .
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Terminal Groups: The 1,1,1-trichloro- functionality arises from the radical attack of the trichloromethyl radical (
). -
Internal Chlorines: The chlorines at positions 3 and 10 result from the chlorine atom transfer to the secondary radical intermediate.
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Symmetry: The molecule is chemically symmetric, containing two chiral centers at C3 and C10, resulting in a mixture of diastereomers (meso and racemic pairs).
Retrosynthetic Strategy
The synthesis relies on Atom Transfer Radical Addition (ATRA) , historically known as the Kharasch addition. This pathway ensures high regioselectivity, placing the
Reaction Scheme:
Pathway Selection: Copper-Catalyzed ATRA
While Ruthenium and Iron catalysts are viable, the Copper(I)/Amine system is selected for this guide due to its robustness, cost-efficiency, and ease of workup for polychlorinated alkanes.
Detailed Synthesis Protocol
Reagents & Materials
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Precursor: 1,9-Decadiene (>96% purity).
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Reagent/Solvent: Carbon Tetrachloride (CCl₄).[6] Note: CCl₄ serves as both reactant and solvent. Use strictly anhydrous grade.
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Catalyst: Copper(I) Chloride (CuCl).[6]
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Ligand: n-Butylamine or 2,2'-Bipyridine (Bipy). Bipy is preferred for higher turnover numbers in bis-functionalization.
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Reducing Agent (Optional): Copper powder (Cu⁰) can be added to regenerate Cu(I) species and reduce induction times.
Experimental Workflow
Step 1: Catalyst Complex Formation In a dry Schlenk flask under Argon, dissolve CuCl (0.1 eq relative to diene) and 2,2'-Bipyridine (0.1 eq) in anhydrous acetonitrile or use neat CCl₄ if solubility permits. Stir until a dark complex forms.
Step 2: Addition Reaction
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Add 1,9-Decadiene (1.0 eq) to the catalyst mixture.
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Add excess CCl₄ (10.0 eq). The excess is critical to favor the formation of the 1:2 adduct over oligomerization (telomerization).
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Degassing: Perform three freeze-pump-thaw cycles to remove oxygen, which inhibits radical propagation.
Step 3: Thermal Activation Heat the sealed reaction vessel to 80–100°C for 12–24 hours. Monitor reaction progress via GC-MS. The disappearance of the alkene signal and the appearance of the molecular ion (m/z clusters around 444-448) indicate completion.
Step 4: Workup
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Cool to room temperature.
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Dilute with hexane or dichloromethane.[7]
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Pass the mixture through a short pad of neutral alumina or silica gel to remove the copper catalyst (blue/green band).
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Concentrate the filtrate under reduced pressure to remove solvents and excess CCl₄.
Mechanism of Action (ATRA)
The reaction proceeds via a redox-catalyzed radical chain mechanism.
Figure 1: Catalytic cycle of the Copper-mediated Atom Transfer Radical Addition (ATRA) mechanism.
Purification & Characterization
Purification Strategy
The crude product is a viscous oil or low-melting solid containing diastereomers (meso and dl).
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Flash Chromatography: Silica gel stationary phase; Eluent: Hexane/DCM gradient (100:0 to 90:10). The target compound is non-polar but slightly more retained than unreacted chlorinated impurities.
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Recrystallization: Dissolve in hot methanol or ethanol/hexane mixture. Slow cooling may separate the meso and dl forms if high isomeric purity is required.
Analytical Data (Expected)
| Technique | Parameter | Characteristic Signal |
| ¹H NMR | Doublet of doublets (–CH ₂–CCl₃ region) | |
| ¹H NMR | Multiplet (–CH Cl– region) | |
| ¹³C NMR | Terminal –C Cl₃ carbons | |
| ¹³C NMR | Secondary –C HCl– carbons | |
| GC-MS (ECNI) | m/z 409, 411 | [M-Cl]⁻ cluster (Characteristic for CPs) |
Safety & Handling (Critical)
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Carbon Tetrachloride (CCl₄): A potent hepatotoxin and carcinogen. Use only in a certified fume hood. Double-glove (Laminate/Viton) is recommended as CCl₄ permeates standard nitrile.
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Pressure Hazards: Heating volatile solvents in sealed tubes creates high pressure. Use blast shields and rated pressure vessels (e.g., heavy-wall Ace pressure tubes).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for the production of the SCCP standard.
References
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Tomy, G. T., et al. (1997).[7] "Synthesis and characterization of purified short-chain (C10-C13) chlorinated paraffin isomers." Chemosphere, 35(6), 1161-1176. Link
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Reth, M., et al. (2005).[7] "Chlorinated paraffins in humans and the environment."[8] International Journal of Environmental Analytical Chemistry, 85(12-13), 949-962. Link
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Belluš, D. (1985). "Free-radical additions to olefins in the presence of redox systems." Pure and Applied Chemistry, 57(12), 1827-1838. Link
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Cambridge Isotope Laboratories. "1,1,1,3,10,12,12,12-Octachlorododecane Standard." Product Catalog. Link
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Chiron AS. "Chlorinated Paraffin Standards: 1,1,1,3,10,12,12,12-Octachlorododecane."[5] Chiron Product Data. Link
Sources
- 1. isotope.com [isotope.com]
- 2. 1,1,1,3,10,12,12,12-Octachlorododecane (601523-21-1) for sale [vulcanchem.com]
- 3. 1,1,1,3,10,12,12,12-octachlorododecane (13C12, 99%) 100 UG/ML in nonane [lgcstandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,1,1,3,10,12,12,12-Octachlorododecane [shop.chiron.no]
- 6. US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices - PMC [pmc.ncbi.nlm.nih.gov]
